ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate, also known as BCAAT, is a chemical compound that belongs to the group of thiazole derivatives. BCAAT has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cancer cells, leading to oxidative stress and apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines and reduce the expression of certain genes involved in inflammation. In addition, this compound has been found to inhibit the growth of certain pathogenic bacteria and fungi.
Advantages and Limitations for Lab Experiments
Ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. This compound also possesses antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound for use in various scientific fields. However, this compound has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
Future Directions
There are several future directions for the study of ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate. One area of research could focus on the development of more potent and selective derivatives of this compound with improved anticancer activity and reduced toxicity. Another area of research could focus on the elucidation of the mechanism of action of this compound and its potential interactions with other compounds. Furthermore, the potential applications of this compound in other scientific fields, such as agriculture and environmental science, could also be explored.
Scientific Research Applications
Ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. In addition, this compound has been used as a precursor in the synthesis of other thiazole derivatives with potential therapeutic applications.
properties
IUPAC Name |
ethyl 2-[2-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-2-22-14(21)6-10-8-24-15(18-10)19-13(20)7-23-12-4-3-9(16)5-11(12)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVJPGPPKOGPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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